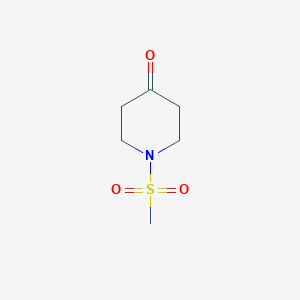

1-N-(Methylsulfonyl)-4-piperidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylsulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBFRGCFXZNCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476995 | |

| Record name | 1-N-(Methylsulfonyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218780-53-1 | |

| Record name | 1-N-(Methylsulfonyl)-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Methylsulphonyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Spectroscopic Interpretation of 1-N-(Methylsulfonyl)-4-piperidinone

Molecular Structure and Spectroscopic Overview

1-N-(Methylsulfonyl)-4-piperidinone (MW: 177.22 g/mol , Formula: C₆H₁₁NO₃S) is a heterocyclic compound featuring a piperidinone core, N-substituted with a methanesulfonyl (mesyl) group.[1] This unique combination of a ketone, a tertiary amine, and a sulfonamide dictates its chemical properties and, consequently, its spectral characteristics. A comprehensive analysis requires a multi-technique approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The following workflow illustrates the logical process of structural elucidation using these techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment, including their chemical equivalence, neighboring atoms, and spatial arrangement.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules. A standard operating frequency of 400 MHz or higher is recommended to resolve complex spin-spin coupling patterns that may arise in the piperidinone ring. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Standard Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Data and Interpretation

The structure of this compound suggests four distinct proton environments. The symmetry of the molecule simplifies the spectrum, particularly for the piperidinone ring protons.

Caption: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Justification & Analog Comparison |

| H_a | 2.95 | Singlet (s) | 3H | -SO₂-CH ₃ | The methyl group attached to the electron-withdrawing sulfonyl group is deshielded. This is a characteristic singlet. |

| H_b | 3.60 | Triplet (t) | 4H | -CH ₂-N-SO₂- | These protons are adjacent to the nitrogen atom of the sulfonamide, resulting in a significant downfield shift. They are expected to appear as a triplet due to coupling with the H_c protons. In related N-sulfonylated piperidines, these protons appear in the 3.0-3.8 ppm range.[2] |

| H_c | 2.80 | Triplet (t) | 4H | -C(=O)-CH ₂- | These protons are alpha to the carbonyl group, which deshields them. Their chemical shift is influenced by the electron-withdrawing nature of the ketone. They appear as a triplet due to coupling with the H_b protons. For comparison, the equivalent protons in N-methyl-4-piperidone appear around 2.7-2.8 ppm. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule, providing a "carbon count" and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Expertise & Causality: Experimental Choices

Proton-decoupled ¹³C NMR is the standard experiment. This technique removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves the signal-to-noise ratio. The same solvent (CDCl₃) and instrument as the ¹H NMR experiment are typically used.

Standard Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

The molecule's symmetry results in four unique carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Label | Predicted Shift (ppm) | Assignment | Justification & Analog Comparison |

| C1 | 206.5 | C =O | The carbonyl carbon is highly deshielded and appears significantly downfield, typically >200 ppm. This is a hallmark of a ketone. |

| C2 | 45.5 | -C H₂-N-SO₂- | These carbons are attached to the nitrogen atom and are shifted downfield. In similar N-sulfonyl piperidine structures, these carbons resonate around 46-47 ppm.[2] |

| C3 | 40.0 | -C(=O)-C H₂- | The carbons alpha to the carbonyl group are also deshielded, though less so than the C2 carbons. In 4-piperidone itself, these carbons appear around 41 ppm.[3] |

| C4 | 35.0 | -SO₂-C H₃ | The methyl carbon of the mesyl group is in a typical range for an aliphatic carbon attached to a sulfonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Expertise & Causality: Experimental Choices

For a liquid or solid sample, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. It involves pressing the sample against a crystal (often diamond) through which the IR beam is passed.

Standard Experimental Protocol: IR-ATR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Acquisition: Clamp the sample to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Predicted IR Data and Interpretation

The IR spectrum is dominated by strong absorptions from the carbonyl and sulfonyl groups.

Table 3: Predicted Major IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~1720 | Strong, Sharp | C=O stretch | Ketone |

| ~1340 | Strong | Asymmetric SO₂ stretch | Sulfonamide |

| ~1160 | Strong | Symmetric SO₂ stretch | Sulfonamide |

| 2850-2960 | Medium | C-H stretch | Aliphatic CH₂ and CH₃ groups |

The most diagnostic peaks are the sharp, strong carbonyl stretch around 1720 cm⁻¹ and the two very strong S=O stretches characteristic of the sulfonamide group. The presence of these three intense bands provides immediate and compelling evidence for the core structure of the molecule. The IR spectrum for N-phenethyl-4-piperidone shows a characteristic C=O stretch, supporting the predicted value.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural confirmation. Electron Ionization (EI) is a common technique that generates a molecular ion and numerous fragment ions.

Expertise & Causality: Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard method for volatile, thermally stable small molecules. The GC separates the analyte from impurities before it enters the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass of the molecular ion.

Standard Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system with a standard capillary column (e.g., HP-5MS).

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the elution of the compound, for example, starting at 50°C and ramping to 250°C.

-

MS Method: Use a standard EI source at 70 eV. Scan a mass range that includes the expected molecular weight, for example, m/z 40-300.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion (M⁺) and characteristic fragment ions resulting from the cleavage of the molecule's weakest bonds.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177 , corresponding to the molecular weight of C₆H₁₁NO₃S.

-

Key Fragments: The structure is susceptible to alpha-cleavage adjacent to the ketone and the nitrogen atom, as well as cleavage of the N-S bond.

Caption: Plausible EI fragmentation pathway for this compound.

The observation of the molecular ion at m/z 177 and key fragments such as m/z 98 (the piperidinone ring after loss of the mesyl group) and m/z 79 (the methanesulfonyl cation) would provide strong confirmation of the proposed structure.

Conclusion

The combined interpretation of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating portrait of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ketone and sulfonamide functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By grounding these predictions in the established spectral data of analogous compounds, this guide offers a robust methodology for the structural characterization of this and similar molecules, embodying the principles of scientific integrity and expert analysis.

References

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 1-N-(Methylsulfonyl)-4-piperidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 1-N-(Methylsulfonyl)-4-piperidinone, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific spectral data for this compound in public literature, this guide leverages data from structurally similar analogues, such as 1-tosyl-4-piperidone and other N-substituted 4-piperidones, to provide a reasoned and scientifically grounded estimation of its ¹H NMR spectrum. The principles of chemical equivalence, spin-spin coupling, and the electronic effects of the methylsulfonyl group are discussed in detail to interpret the predicted spectrum. Furthermore, a standardized protocol for sample preparation and NMR data acquisition is provided, alongside a discussion of factors that can influence chemical shifts. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this important molecule.

Introduction: The Significance of this compound in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The 4-piperidone core, in particular, serves as a versatile synthetic intermediate for the creation of diverse chemical libraries.[2][3] The introduction of a methylsulfonyl group at the 1-position, to form this compound, significantly modulates the electronic and physicochemical properties of the piperidine nitrogen. This modification can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it an attractive moiety for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Given its importance, the unambiguous structural characterization of this compound and its derivatives is paramount. ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing detailed information about the molecular structure and the chemical environment of each proton. This guide offers an in-depth exploration of the expected ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three sets of chemically non-equivalent protons in the molecule. The symmetry of the molecule results in the chemical equivalence of protons on opposite sides of the piperidinone ring.

Disclaimer: The chemical shift values presented in this guide are estimations based on the analysis of structurally related compounds, primarily other N-substituted 4-piperidones. Actual experimental values may vary.

Molecular Structure and Proton Environments

The structure of this compound contains three unique proton environments, as illustrated in the diagram below:

Caption: Molecular structure of this compound highlighting the three distinct proton environments: Hα (protons at C2/C6), Hβ (protons at C3/C5), and H-Me (protons of the methylsulfonyl group).

Analysis of Predicted Chemical Shifts, Multiplicities, and Integration

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Hα (C2-H, C6-H) | 3.5 - 3.8 | Triplet | 4H | These protons are adjacent to the electron-withdrawing sulfonyl group attached to the nitrogen atom. This deshielding effect shifts their signal downfield.[4] |

| Hβ (C3-H, C5-H) | 2.6 - 2.9 | Triplet | 4H | These protons are adjacent to the carbonyl group (C=O), which is also electron-withdrawing, causing a downfield shift. They are further from the nitrogen, so the effect of the sulfonyl group is less pronounced compared to the Hα protons. |

| H-Me (S-CH₃) | 2.8 - 3.1 | Singlet | 3H | The methyl group is attached to the electron-withdrawing sulfonyl group, which deshields these protons and shifts their signal downfield compared to a typical methyl group on a carbon atom. |

Note on Multiplicities: The Hα and Hβ protons are expected to appear as triplets due to spin-spin coupling with their neighboring methylene protons. The H-Me protons are a singlet as they have no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

Materials and Reagents

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6 - 0.7 mL)

-

Tetramethylsilane (TMS) as an internal standard (0 ppm)

-

NMR tube (5 mm diameter)

-

Pipettes and vials

Sample Preparation Workflow

Caption: A stepwise workflow for the preparation of a ¹H NMR sample of this compound.

NMR Instrument Parameters

-

Spectrometer: 300 MHz or higher field NMR spectrometer

-

Nucleus: ¹H

-

Solvent: CDCl₃ or DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16 or 32 (adjust for optimal signal-to-noise ratio)

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 90° pulse

Factors Influencing Chemical Shifts

The precise chemical shifts of the protons in this compound can be influenced by several factors:

-

Solvent Effects: The choice of deuterated solvent can cause slight variations in chemical shifts due to differences in solvent polarity and the potential for specific solute-solvent interactions.

-

Concentration: At high concentrations, intermolecular interactions can lead to small changes in chemical shifts.

-

Temperature: Temperature can affect conformational equilibria and intermolecular interactions, which may result in minor shifts in the observed proton resonances.

-

pH: If the sample is dissolved in a protic solvent, the pH of the solution can influence the protonation state of the molecule, leading to significant changes in the NMR spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H NMR chemical shifts for this compound. By analyzing the electronic effects of the methylsulfonyl and carbonyl groups and drawing comparisons with structurally related molecules, a reliable prediction of the spectrum has been established. The detailed experimental protocol and discussion of influencing factors aim to assist researchers in the accurate acquisition and interpretation of NMR data for this important synthetic building block. The provided information is crucial for the structural verification and quality control of this compound in various research and development settings.

References

¹³C NMR Peak Assignments for 1-N-(Methylsulfonyl)-4-piperidinone: A Mechanistic Approach to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural confirmation of synthesized molecules. This technical guide provides a detailed analysis of the ¹³C NMR spectrum of 1-N-(Methylsulfonyl)-4-piperidinone, a heterocyclic compound featuring a piperidone core. We will dissect the electronic environment of each carbon atom to assign its corresponding chemical shift. This guide moves beyond simple data reporting, offering a mechanistic rationale for the observed spectral characteristics, grounded in the fundamental principles of NMR and supported by comparative data from related structures.

Introduction: The Role of NMR in Heterocyclic Chemistry

Heterocyclic scaffolds, such as the piperidone ring system, are prevalent in a vast array of pharmacologically active compounds. The precise characterization of these molecules is critical for establishing structure-activity relationships (SAR) and ensuring the integrity of drug candidates. ¹³C NMR spectroscopy provides a direct, non-destructive method to probe the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or "peak," in the spectrum, with its position (chemical shift, δ) offering profound insights into its molecular surroundings.

This compound combines a six-membered nitrogen-containing ring with two powerful electron-withdrawing functional groups: a ketone (C=O) at the 4-position and a methylsulfonyl group (-SO₂CH₃) on the nitrogen atom. Understanding how these groups influence the chemical shifts of the piperidine ring carbons is key to accurately interpreting its spectrum.

Foundational Principles: Factors Governing ¹³C Chemical Shifts

The chemical shift of a carbon nucleus is primarily determined by the local electron density around it. A lower electron density "deshields" the nucleus from the external magnetic field, causing it to resonate at a higher frequency (further downfield, higher ppm value). Conversely, a higher electron density "shields" the nucleus, moving its signal upfield (lower ppm value).

The key factors at play in this compound are:

-

Hybridization: sp²-hybridized carbons (like the carbonyl carbon) are inherently more deshielded than sp³-hybridized carbons and appear significantly downfield.[1][2]

-

Inductive Effects: The electronegative oxygen and sulfur atoms in the carbonyl and sulfonyl groups strongly withdraw electron density from adjacent carbons. This inductive effect deshields the neighboring nuclei, causing substantial downfield shifts.

-

Anisotropic Effects: The π-electron clouds of the C=O and S=O double bonds generate local magnetic fields that can either shield or deshield nearby nuclei depending on their spatial orientation. For carbons directly bonded in the system, this effect contributes to the overall deshielding.

Structural Analysis and Peak Assignment Strategy

To systematically assign the ¹³C NMR peaks, we first identify the chemically unique carbons in this compound. Due to the molecule's symmetry, there are four distinct carbon signals.

Caption: Molecular structure of this compound with carbon atoms numbered for NMR assignment.

Our prediction strategy is as follows:

-

Identify the carbonyl carbon (C4): This sp² carbon will be the most downfield signal.

-

Identify the methyl carbon (C7): This sp³ carbon is the furthest from the ring's deshielding groups and will be the most upfield signal.

-

Differentiate the ring methylene carbons (C2/C6 and C3/C5): Both sets are deshielded. C2/C6 are adjacent to the nitrogen bearing a highly electron-withdrawing sulfonyl group. C3/C5 are adjacent to the carbonyl group. We must evaluate which group exerts a stronger deshielding effect on its α-carbons. Studies on N-substituted piperidines show that substitution on the nitrogen atom significantly influences the chemical shifts of the C2 and C6 carbons.[3][4] The methylsulfonyl group is a potent electron-withdrawing group, suggesting a strong deshielding effect on C2/C6.

Predicted ¹³C NMR Chemical Shifts and Rationale

Based on established chemical shift ranges and analysis of substituent effects, we can predict the assignments for this compound.

| Carbon Atom(s) | Description | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | Carbonyl (C=O) | ~205-208 | Ketone carbonyl carbons typically resonate in this far-downfield region due to sp² hybridization and the extreme deshielding by the double-bonded oxygen.[1][2][5] |

| C2, C6 | Methylene (α to N-SO₂) | ~48-52 | These carbons are attached to the nitrogen atom, which is part of a sulfonamide. The powerful electron-withdrawing nature of the SO₂ group dramatically deshields these carbons, shifting them downfield. This effect is generally stronger than that of an N-alkyl group.[3] |

| C3, C5 | Methylene (α to C=O) | ~40-43 | As α-carbons to a ketone, these are deshielded. However, the influence of the N-sulfonyl group on C2/C6 is anticipated to be greater, placing the C3/C5 signal slightly upfield in comparison. |

| C7 | Methyl (-SO₂CH₃) | ~34-37 | This methyl carbon is deshielded by the directly attached sulfonyl group but remains the most shielded (most upfield) carbon in the molecule. |

The logical workflow for these assignments is visualized below.

Caption: Logical workflow from structural features to predicted ¹³C NMR chemical shifts.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

To validate these assignments experimentally, the following protocol provides a reliable method for data acquisition.

Objective: To obtain a quantitative ¹³C{¹H} NMR spectrum of this compound.

Materials:

-

This compound (15-25 mg)

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

5 mm NMR Tube

-

Tetramethylsilane (TMS) as internal standard (optional, solvent peak can be used)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the compound and transfer it into a clean, dry NMR tube.

-

Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

-

Spectrometer Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

-

Tune and match the ¹³C probe.

-

-

Data Acquisition:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Transmitter Frequency Offset: Centered around 110 ppm.

-

Pulse Width: Use a 30° pulse angle to allow for faster repetition without saturating quaternary carbons (though none are in the main skeleton).

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): ~1.5 seconds.

-

Number of Scans (ns): 256 to 1024 scans, depending on sample concentration.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum manually to achieve a flat, pure-absorption lineshape for all peaks.

-

Perform baseline correction.

-

Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to δ 77.16 ppm.

-

Integrate the peaks (note: standard ¹³C peak integrals are not reliably proportional to the number of carbons).

-

Conclusion

The ¹³C NMR spectrum of this compound can be confidently assigned through a systematic analysis of its structure and the electronic effects exerted by its functional groups. The carbonyl carbon is readily identified by its extreme downfield shift (~206 ppm), while the sulfonyl methyl carbon appears most upfield (~35 ppm). The key to differentiating the two sets of ring methylene carbons lies in recognizing the powerful deshielding influence of the N-sulfonyl group, which shifts the adjacent C2/C6 carbons further downfield than the C3/C5 carbons adjacent to the ketone. This guide provides the foundational logic and a practical experimental framework for researchers to confidently perform and interpret this critical analytical measurement.

References

A Technical Guide to the Mass Spectrometry Fragmentation of 1-N-(Methylsulfonyl)-4-piperidinone

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-N-(Methylsulfonyl)-4-piperidinone (C₆H₁₁NO₃S, Mol. Wt.: 177.19 g/mol ). As a molecule incorporating a sulfonamide, a cyclic ketone, and a piperidine core, its fragmentation signature is governed by the interplay of these functional groups. This document outlines the predictable fragmentation pathways under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. The mechanistic discussion is grounded in established principles of mass spectrometry, supported by peer-reviewed literature, to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation and analytical characterization of this compound and its analogs.

Introduction: Structural Context and Analytical Significance

This compound is a heterocyclic compound featuring a piperidine ring system N-substituted with a methylsulfonyl group and a carbonyl at the C4 position. This unique combination of functional groups makes it a valuable building block in synthetic and medicinal chemistry. The piperidine scaffold is a privileged structure in pharmacology, while the sulfonamide group is a well-known pharmacophore.[1] Accurate characterization of such molecules is paramount for reaction monitoring, impurity profiling, and metabolic studies. Mass spectrometry serves as a primary tool for this purpose, offering high sensitivity and profound structural insight based on predictable molecular fragmentation. This guide explains the causality behind the fragmentation patterns, providing a predictive roadmap for identifying this molecule in complex matrices.

Ionization Techniques and Their Influence on Fragmentation

The choice of ionization technique fundamentally dictates the fragmentation pathway.

-

Electron Ionization (EI): A hard ionization technique typically used with Gas Chromatography (GC-MS). It imparts significant energy (70 eV) to the analyte, inducing extensive fragmentation. The resulting spectrum is rich in fragment ions and provides a distinct "fingerprint" of the molecule, though the molecular ion (M⁺•) may be weak or absent.[2] Fragmentation is initiated from the odd-electron molecular ion.

-

Electrospray Ionization (ESI): A soft ionization technique used with Liquid Chromatography (LC-MS). It imparts minimal energy, typically resulting in an abundant protonated molecule, [M+H]⁺.[3][4] Structural information is obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).[5] This produces even-electron product ions and reveals fragmentation pathways initiated from a protonated site.

Proposed Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the fragmentation of this compound (m/z 177) is initiated from the radical cation, M⁺•. The pathway is dominated by cleavages driven by the nitrogen atom, the sulfonyl group, and the ketone functionality.

The primary fragmentation events are predicted to be:

-

Cleavage of the N-S Bond: The most characteristic fragmentation for N-sulfonyl compounds is the cleavage of the nitrogen-sulfur bond. This results in the loss of the methylsulfonyl radical (•SO₂CH₃, 79 Da), leading to the formation of a stable iminium cation at m/z 98 .

-

Alpha-Cleavage to the Carbonyl: As a cyclic ketone, the molecule is susceptible to alpha-cleavage adjacent to the carbonyl group.[6][7] This can lead to ring-opening and subsequent loss of small neutral molecules like CO (28 Da) and ethylene (C₂H₄, 28 Da). A characteristic ion for saturated cyclic ketones at m/z 55 is highly probable.[6]

-

Loss of Sulfur Dioxide: A common rearrangement pathway for sulfonamides involves the neutral loss of SO₂ (64 Da), which would yield a radical cation fragment at m/z 113 .[8][9]

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility of 1-N-(Methylsulfonyl)-4-piperidinone in organic solvents

An In-depth Technical Guide to the Solubility of 1-N-(Methylsulfonyl)-4-piperidinone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. Recognizing the absence of extensive published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental protocols. It is designed to empower researchers, scientists, and drug development professionals with the necessary tools to generate reliable solubility data, crucial for applications ranging from reaction optimization and purification to formulation development. The guide details the molecular structure's influence on solubility, presents a rationale for solvent selection, and provides a self-validating, step-by-step experimental workflow for equilibrium solubility determination via the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: The Critical Role of Solubility

This compound (CAS No. 218780-53-1) is a heterocyclic compound featuring a piperidinone core functionalized with a methylsulfonyl group.[1] As an intermediate in organic synthesis, its utility in drug discovery and materials science is intrinsically linked to its solubility profile.[2] Understanding how this compound behaves in various organic solvents is paramount for:

-

Process Chemistry: Designing efficient synthetic routes, controlling reaction kinetics, and preventing premature precipitation.

-

Purification: Developing effective crystallization and chromatographic purification methods.[3]

-

Formulation Science: Creating stable and bioavailable drug formulations, a critical step in pharmaceutical development.[4][5]

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then provide a detailed protocol for its empirical determination.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a primary guideline: a solute will be most soluble in a solvent that shares similar polarity and intermolecular interaction capabilities.[3]

Molecular Structure Analysis of this compound

The structure of this compound (C₆H₁₁NO₃S, Molecular Weight: 177.22 g/mol ) contains several key functional groups that dictate its polarity and solubility:[1]

-

Piperidinone Ring: This core contains a polar ketone group (C=O) which is a hydrogen bond acceptor, and a tertiary amine nitrogen.

-

Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group. The sulfonyl moiety contains two oxygen atoms that are strong hydrogen bond acceptors. It significantly increases the overall polarity of the molecule.

Collectively, these features render this compound a polar molecule. The presence of multiple hydrogen bond acceptors suggests it will have a higher affinity for polar solvents, particularly those that can act as hydrogen bond donors. It is expected to have limited solubility in nonpolar, aprotic solvents like hexane and toluene.

Predictive Models for Solubility

While empirical determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] A compound is most likely to dissolve in a solvent when their respective Hansen parameters are similar. The smaller the difference (ΔδT) between the HSP of the solute and the solvent, the higher the predicted solubility.[6] While the exact HSP for this compound are not published, values for the related 1-Methyl-4-Piperidinone (δD: 18.1, δP: 8.7, δH: 6.7 MPa¹/²) can serve as a rough starting point for estimation.[7]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[8][9][10][11] If the molecular structure is known, COSMO-RS can generate a solubility profile across a wide range of solvents, making it an invaluable tool in modern computational chemistry for solvent screening.[8][9][12]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[13][14] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a specific temperature.

Causality Behind Experimental Design

The protocol described below is designed to be a self-validating system. Each step is chosen to ensure that a true thermodynamic equilibrium is reached and accurately measured:

-

Excess Solid: Using a clear excess of the solid ensures that the solvent becomes saturated and that equilibrium is established between the dissolved and undissolved states.[13]

-

Equilibration Time: Agitation for a prolonged period (e.g., 24-48 hours) is crucial to overcome kinetic barriers to dissolution and ensure the system reaches a steady state.[15] The protocol validates this by measuring the concentration at multiple time points until it remains constant.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducible and accurate results.

-

Phase Separation: Centrifugation and filtration are critical to completely remove all undissolved solid particles before analysis. Any suspended microparticles would lead to an overestimation of solubility.

-

Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is selected for its specificity and sensitivity, allowing for accurate quantification of the dissolved analyte, even in the presence of minor impurities.[16][17] A multi-point calibration curve ensures the relationship between detector response and concentration is accurately modeled.

Mandatory Visualization: Experimental Workflow

References

- 1. This compound | 218780-53-1 [chemicalbook.com]

- 2. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]

- 3. chem.ws [chem.ws]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. improvedpharma.com [improvedpharma.com]

- 6. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOSS [doss.turi.org]

- 8. researchgate.net [researchgate.net]

- 9. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. arpnjournals.org [arpnjournals.org]

- 12. scispace.com [scispace.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 17. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Solubility of 1-N-(Methylsulfonyl)-4-piperidinone in Methanol, Water, and DMSO

Introduction: The Critical Role of Solubility in Drug Discovery

1-N-(Methylsulfonyl)-4-piperidinone is a heterocyclic compound featuring a piperidinone core, a common scaffold in medicinal chemistry. The presence of a methylsulfonyl group significantly influences its physicochemical properties, including solubility, which is a cornerstone of successful drug development. Understanding the solubility of this compound in various solvent systems is paramount for researchers in pharmacology and drug development, as it directly impacts formulation, bioavailability, and the reliability of in vitro assays.

This technical guide provides a comprehensive framework for determining the solubility of this compound in three commonly used solvents: methanol, a polar protic solvent; water, the biological medium; and dimethyl sulfoxide (DMSO), a polar aprotic solvent widely used for compound storage and initial dissolution. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this guide will focus on the principles of solubility determination and provide detailed, field-proven experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO₃S | [1][2] |

| Molecular Weight | 177.22 g/mol | [1][2] |

| Structure | A piperidinone ring with a methylsulfonyl group attached to the nitrogen atom. | [1][2] |

| Appearance | Expected to be a solid at room temperature. | [3] |

The presence of the polar sulfonyl group and the ketone functionality suggests a degree of polarity, while the piperidine ring contributes to its organic character. This amphipathic nature implies that its solubility will be highly dependent on the solvent system.

Understanding Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, two types of solubility are of primary importance: thermodynamic and kinetic.[4][5][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[7][8] It is a critical parameter for late-stage development and formulation. The most reliable method for its determination is the shake-flask method.[9]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution under non-equilibrium conditions, typically after a small volume of a concentrated DMSO stock solution is added to an aqueous buffer.[4][5][6] This is a high-throughput method often used in early-stage drug discovery to quickly assess a compound's propensity to precipitate in aqueous media.[10][11]

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems for accurately determining the solubility of this compound.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and related compounds.[12][13][14] General safety precautions include:

-

Handling the compound in a well-ventilated area or a chemical fume hood.[12][13]

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

-

Avoiding inhalation of dust or vapors and contact with skin and eyes.[13]

-

Keeping the compound away from strong oxidizing agents and strong acids.[12]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility and is considered the gold standard.[9]

Objective: To determine the maximum concentration of this compound that can be dissolved in methanol, water, and DMSO at equilibrium.

Materials:

-

This compound (solid)

-

Methanol (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to separate vials containing a known volume of methanol, water, and DMSO, respectively. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the range of the standard curve.

-

Analyze the standards and the diluted sample using a validated HPLC-UV method to determine the concentration.[7][9]

-

-

Calculation: The concentration of the undissolved compound in the original filtered sample represents the thermodynamic solubility.

Caption: Thermodynamic Solubility Workflow.

Protocol 2: Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for early-stage drug discovery, providing a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution into an aqueous buffer.[4][11]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

DMSO (anhydrous)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96- or 384-well microtiter plates

-

Laser Nephelometer

-

Automated liquid handler (recommended)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 or 20 mM).

-

Plate Setup: In a microtiter plate, perform serial dilutions of the DMSO stock solution with DMSO. This creates a range of concentrations to be tested.

-

Addition of Aqueous Buffer: To each well containing the diluted DMSO stock, add a fixed volume of the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[10]

-

Precipitation Detection: Measure the turbidity of each well using a laser nephelometer. The instrument detects the light scattered by any precipitate that has formed.[6][11]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering (above a predetermined threshold) is observed.[6]

Caption: Kinetic Solubility Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Solubility Data for this compound

| Solvent System | Solubility Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Methanol | Thermodynamic | 25 | To be determined | To be determined |

| Water | Thermodynamic | 25 | To be determined | To be determined |

| DMSO | Thermodynamic | 25 | To be determined | To be determined |

| PBS (pH 7.4) | Kinetic | 25 | To be determined | To be determined |

Interpretation of Expected Results:

-

Methanol: As a polar protic solvent, methanol is expected to be a good solvent for this compound, capable of forming hydrogen bonds with the ketone and sulfonyl oxygens.

-

Water: The solubility in water will be a critical parameter for assessing its potential for oral bioavailability. The presence of the methylsulfonyl and ketone groups should confer some aqueous solubility, but the piperidine ring may limit it.

-

DMSO: DMSO is a powerful polar aprotic solvent and is anticipated to readily dissolve this compound.[15] It is an excellent solvent for creating high-concentration stock solutions for in vitro screening.

Conclusion

References

- 1. This compound | 218780-53-1 [chemicalbook.com]

- 2. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]

- 3. biosynce.com [biosynce.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. evotec.com [evotec.com]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility - PMC [pmc.ncbi.nlm.nih.gov]

1-N-(Methylsulfonyl)-4-piperidinone: A Core Building Block for Modern Drug Discovery

An In-depth Technical Guide:

Abstract

1-N-(Methylsulfonyl)-4-piperidinone is a versatile heterocyclic compound that has emerged as a crucial building block in medicinal chemistry. Its unique structural architecture, featuring a reactive ketone within a piperidine scaffold and an electron-withdrawing N-sulfonyl group, makes it an ideal starting point for the synthesis of complex molecular entities. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical and synthetic protocols, and an exploration of its reactivity. By synthesizing data from established chemical suppliers and databases, this document serves as a technical resource for professionals leveraging this compound in drug design and development programs.

Introduction and Molecular Overview

This compound, identified by CAS Number 218780-53-1, is a derivative of 4-piperidone, a foundational scaffold in numerous pharmaceuticals.[1][2] The piperidine ring is a privileged structure in drug discovery, prized for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The introduction of a methylsulfonyl (mesyl) group onto the piperidine nitrogen fundamentally alters the molecule's electronic and chemical properties. This group acts as a stable, non-basic protecting group and an electron-withdrawing moiety, which influences the reactivity of the adjacent ketone at the C4 position. Its role as a synthetic intermediate is critical for accessing novel chemical space in the development of therapeutics.[2]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound are paramount for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 218780-53-1 | [1][2] |

| Molecular Formula | C₆H₁₁NO₃S | [1] |

| Molecular Weight | 177.22 g/mol | [1][2] |

| Boiling Point | 320 °C | [2] |

| Canonical SMILES | CS(=O)(=O)N1CCC(=O)CC1 | [2] |

| Synonyms | 1-Methylsulfonyl-4-piperidone, 1-Methanesulfonylpiperidin-4-one | [1] |

Solubility Profile: While quantitative solubility data is not widely published, the structure suggests moderate polarity. The ketone and sulfonyl groups provide hydrogen bond acceptors, suggesting solubility in polar aprotic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Its lack of a hydrogen bond donor implies lower solubility in protic solvents like water or methanol compared to its parent compound, 4-piperidone.

Synthesis and Chemical Reactivity

A Practical Synthetic Approach

The most direct and common synthesis of this compound involves the N-sulfonylation of a 4-piperidone precursor. The choice of starting material and base is critical for achieving a high yield and purity. Using 4-piperidone hydrochloride hydrate is a cost-effective and stable option.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Sulfonylation

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-piperidone hydrochloride hydrate (1.0 eq).

-

Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM, ~0.5 M). Cool the slurry to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. Causality: TEA is a non-nucleophilic base that neutralizes the hydrochloride salt and scavenges the HCl byproduct generated during the reaction, driving it to completion.

-

Reagent Addition: Dissolve methanesulfonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Quenching and Workup: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted methanesulfonyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Core Reactivity

The chemical utility of this compound stems from the reactivity of its ketone functional group. The N-sulfonyl group is generally stable under many reaction conditions, allowing for selective modification at the C4 position.

Caption: Key reaction pathways involving this compound.

-

Reductive Amination: This is one of the most powerful transformations, allowing for the introduction of a diverse range of amine substituents at the C4 position. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

-

Ketone Reduction: Standard reducing agents such as sodium borohydride will reduce the ketone to the corresponding secondary alcohol, 1-N-(methylsulfonyl)-4-piperidinol. This introduces a new chiral center and a hydroxyl group for further functionalization.

-

Wittig Reaction: The ketone can undergo olefination reactions to form an exocyclic double bond, providing a scaffold for further modifications such as Michael additions or metathesis reactions.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a complete profile.

Spectroscopic Profile

The following table summarizes the expected spectral features for this compound based on its structure.

| Technique | Expected Features | Assignment |

| ¹H NMR | ~2.9 ppm (s, 3H)~3.1 ppm (t, 4H)~2.6 ppm (t, 4H) | -SO₂-CH₃ -SO₂-N-(CH₂ -)₂-C(=O)-(CH₂ -)₂ |

| ¹³C NMR | ~206 ppm~45 ppm~41 ppm~35 ppm | C =O-SO₂-N-(C H₂-)₂-C(=O)-(C H₂-)₂-SO₂-C H₃ |

| IR (Infrared) | ~1720 cm⁻¹~1350 cm⁻¹~1160 cm⁻¹ | C=O stretch (ketone)Asymmetric SO₂ stretchSymmetric SO₂ stretch |

| Mass Spec (MS) | m/z = 178 [M+H]⁺ | Molecular Ion (Protonated) |

Protocol: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Trustworthiness in synthesis relies on robust monitoring. TLC is a rapid, self-validating system to assess reaction completion.

-

Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).

-

Spotting: Using a capillary tube, spot the reaction starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto the baseline of the plate.

-

Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes). The choice of eluent is critical; it should provide good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.6.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If compounds are not UV-active, stain with a suitable agent (e.g., potassium permanganate).

-

Interpretation: The reaction is complete when the spot corresponding to the starting material has been fully consumed and a new spot corresponding to the product has appeared.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous compounds suggests appropriate precautions. The compound may be harmful if swallowed.[2] General laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose physical and chemical properties make it exceptionally well-suited for applications in modern drug discovery. Its stable N-sulfonyl group and reactive ketone handle provide a reliable platform for constructing diverse and complex piperidine-containing molecules. Understanding its synthesis, reactivity, and analytical profile, as detailed in this guide, empowers researchers to effectively and safely utilize this compound to accelerate the development of novel therapeutics.

References

An In-Depth Technical Guide to the Potential Biological Activities of 1-N-(Methylsulfonyl)-4-piperidinone Derivatives

Abstract

The 4-piperidone ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its synthetic tractability and versatile chemical nature allow for extensive structural modifications, making it a cornerstone in modern medicinal chemistry. The introduction of a methylsulfonyl (mesyl) group at the N-1 position creates the 1-N-(methylsulfonyl)-4-piperidinone core, a modification that significantly influences the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This strategic functionalization has unlocked a diverse range of biological activities. This technical guide provides an in-depth exploration of the key therapeutic potentials of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. We will dissect the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for their biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Part 1: The this compound Scaffold: A Privileged Core

The piperidine nucleus is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. The 4-oxo functional group in piperidin-4-ones serves as a versatile chemical handle for further elaboration, most commonly through condensation reactions at the C-3 and C-5 positions to create α,β-unsaturated ketone systems, often referred to as piperidone-based curcumin analogues or chalcone-like structures.

The addition of the N-methylsulfonyl group is a critical design element. This group is a strong electron-withdrawing moiety and a hydrogen bond acceptor. Its incorporation can enhance metabolic stability by blocking N-dealkylation, improve cell permeability, and provide specific steric and electronic interactions with biological targets, thereby modulating the compound's overall pharmacological profile. Synthesis of these derivatives often begins with the reaction of 4-piperidone with methanesulfonyl chloride, followed by further modifications to the core structure.

Part 2: Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of the N-sulfonylpiperidine scaffold have emerged as potent and selective anticancer agents, acting through multiple, often complementary, mechanisms of action.

Mechanism 1: Inhibition of Angiogenesis via VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that mediates this process. A series of novel N-sulfonylpiperidine derivatives were designed and synthesized specifically as VEGFR-2 inhibitors[1]. Molecular docking studies revealed that these compounds fit well into the ATP-binding site of VEGFR-2, mimicking the binding mode of known inhibitors like sorafenib[1]. This inhibition disrupts the downstream signaling cascade, preventing the proliferation and migration of endothelial cells required for tumor vascularization. Compound 8 from one such study demonstrated potent VEGFR-2 inhibition with an IC₅₀ of 0.0554 µM, comparable to sorafenib (IC₅₀ = 0.0416 µM)[1].

Mechanism 2: Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective cancer chemotherapy is the ability to induce programmed cell death, or apoptosis, in malignant cells. Several N-sulfonyl-4-piperidinone derivatives have shown a remarkable ability to selectively trigger the intrinsic pathway of apoptosis in leukemia cells[2]. This is characterized by the externalization of phosphatidylserine on the cell membrane, depolarization of the mitochondrial membrane, and subsequent activation of executioner caspases like caspase-3[2].

Furthermore, these compounds can interfere with the cell division cycle. For instance, derivative P5 was shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis and ultimately leading to cell death[2].

Mechanism 3: Proteasome Inhibition

The ubiquitin-proteasome system is responsible for the degradation of cellular proteins and is crucial for cancer cell survival. Its inhibition leads to the accumulation of misfolded and regulatory proteins, inducing a state of proteotoxic stress that preferentially kills cancer cells. Certain piperidone derivatives have been shown to act as proteasome inhibitors. This is evidenced by the accumulation of poly-ubiquitinated proteins and the pro-apoptotic protein Noxa, a key marker of proteasome inhibition, following treatment[2]. This mechanism provides a targeted therapeutic strategy, as cancer cells are often more sensitive to proteotoxic stress than their non-cancerous counterparts[2].

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative N-sulfonylpiperidine derivatives against various human cancer cell lines.

| Compound | HCT-116 (Colon) IC₅₀ (µM) | HepG-2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |

| Compound 8 | 3.94 | 3.76 | 4.43 | [1] |

| Compound 3a | > 10 | 8.52 | 9.33 | [1] |

| Compound 4 | 7.21 | 6.55 | 8.01 | [1] |

| Compound 9 | 5.33 | 4.92 | 6.15 | [1] |

| Vinblastine | 3.21 | 7.35 | 5.83 | [1] |

| Doxorubicin | 6.74 | 7.52 | 8.19 | [1] |

Part 3: Anti-inflammatory Properties

Chronic inflammation is a key driver of various pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders. Piperidone derivatives have demonstrated significant anti-inflammatory potential.

Mechanism: Modulation of Inflammatory Mediators

The anti-inflammatory action of these compounds is often linked to their ability to mimic the structure of curcumin, a well-known natural anti-inflammatory agent[3][4]. Studies using lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) have shown that N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones can significantly inhibit the production of nitric oxide (NO), a key inflammatory signaling molecule[3][5]. They also suppress the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[3][6]. This dual inhibition of NO and key cytokines points to a broad-spectrum anti-inflammatory activity.

In the context of neuroinflammation, which is implicated in Alzheimer's disease, certain piperidone derivatives have been shown to not only inhibit the production of these cytokines in microglial cells but also to prevent the self-aggregation of the β-amyloid peptide (Aβ₁₋₄₂), another key pathological feature of the disease[6].

Part 4: Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 1-N-(methylsulfonyl)piperidine scaffold has been used as a starting point for the synthesis of new compounds with promising antimicrobial properties.

A study detailed the synthesis of novel 4-thiazolidinones derived from 1-(methylsulfonyl)piperidine-4-carbaldehyde[7]. These final compounds were screened for activity against a panel of pathogenic microorganisms. The results indicated that the thiazolidinone derivatives displayed a good level of antimicrobial activity, which was generally higher than their Schiff base precursors[7]. While specific MIC values were not always detailed, other research on piperidin-4-one derivatives has shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Enterobacter sp., validating the potential of this scaffold in developing new anti-infective agents[8][9].

Part 5: Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key biological assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the ability of a test compound to reduce cell viability, a proxy for cytotoxicity. The assay measures the metabolic activity of mitochondria.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for quantifying cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the wells.

-

Controls:

-

Negative (Vehicle) Control: Treat cells with medium containing the same percentage of DMSO used for the highest compound concentration (e.g., 0.1% DMSO).

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

-

Blank Control: Include wells with medium only (no cells) to subtract background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This protocol measures the production of nitrite (a stable metabolite of NO) in the supernatant of cultured macrophages.

Rationale: The Griess assay is a simple and sensitive colorimetric method to detect nitrite concentration. It is widely used to quantify NO production by cells in response to inflammatory stimuli, providing a direct measure of a compound's anti-inflammatory effect.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Pre-treat the cells for 1 hour with 50 µL of medium containing various concentrations of the test compound.

-

Inflammatory Stimulation: Add 50 µL of medium containing Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Controls:

-

Negative Control: Cells treated with medium only (no LPS, no compound).

-

Positive Control: Cells treated with LPS only.

-

Reference Control: Cells treated with LPS and a known inhibitor (e.g., L-NAME).

-

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes at room temperature.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition relative to the LPS-only control.

Part 6: Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

References

- 1. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

The Strategic Deployment of 1-N-(Methylsulfonyl)-4-piperidinone in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone of modern drug discovery, prized for its favorable physicochemical properties and synthetic versatility.[1] Within this privileged class of heterocycles, 1-N-(Methylsulfonyl)-4-piperidinone has emerged as a particularly valuable building block. The introduction of the N-methylsulfonyl group imparts a unique combination of properties, including metabolic stability and the ability to engage in specific hydrogen-bonding interactions, making it an attractive component in the design of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of this compound, from its synthesis to its strategic application in the construction of complex molecular architectures targeting key disease pathways. We will delve into the causality behind its use, providing detailed experimental protocols and field-proven insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Spectroscopic Data of this compound

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.

| Property | Value | Source |

| CAS Number | 218780-53-1 | [4] |

| Molecular Formula | C₆H₁₁NO₃S | [4] |

| Molecular Weight | 177.22 g/mol | [4] |

| Boiling Point | 320 °C | [4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |

Spectroscopic Characterization:

-

¹H NMR: Protons on the piperidine ring are expected to appear in the upfield region, typically between δ 2.5 and 4.0 ppm. The methyl group of the sulfonyl moiety will present as a sharp singlet around δ 2.8-3.0 ppm.

-

¹³C NMR: The carbonyl carbon will be the most downfield signal, anticipated around δ 205-210 ppm. The carbons of the piperidine ring will resonate in the δ 40-60 ppm range, and the methyl carbon of the sulfonyl group will be found further upfield.

-